1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea is a novel quinolone derivative featuring a 1,3,4-oxadiazole ring. [] It was designed and synthesized as a potential anti-HIV agent. [] The molecule incorporates a metal-chelating 1,3,4-oxadiazole component and a benzyl group based on the pharmacophore of HIV-1 integrase inhibitors. []
This compound was synthesized through a multi-step process. [] Initially, a series of quinolone derivatives incorporating a 1,3,4-oxadiazole ring were synthesized. [] These derivatives varied in the alkyl or aryl substituent (R group) attached to the oxadiazole ring. [] The specific synthesis protocol for 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea is not detailed in the provided literature.
Although the exact mechanism of action for 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea is not elaborated upon in the provided abstracts, docking studies suggest that it interacts with the active site of HIV integrase. [] This interaction is believed to contribute to its anti-HIV activity. []
1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenethyl)urea demonstrated reasonable cell-based antiviral activity against HIV-1 in cell culture, with an EC50 of 50 μM. [] Additionally, it exhibited minimal cytotoxicity, with a CC50 greater than 100 μM in cell viability assays. [] These findings suggest its potential as a candidate for further development as an anti-HIV-1 agent. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2